2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine
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Overview
Description
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine is an organic compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . This compound is characterized by the presence of two ethoxy groups and two diethylamino groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine typically involves the reaction of 2,5-dimethoxybenzene with diethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and diethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethynylbenzene-1,4-diamine: Similar structure but with ethynyl groups instead of ethoxy groups.
2,5-Dihexylbenzene-1,4-diamine: Contains hexyl groups instead of ethoxy groups.
1,4-Diamino-2,5-divinylbenzene: Features vinyl groups instead of ethoxy groups.
Uniqueness
2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine is unique due to its specific combination of ethoxy and diethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
67828-52-8 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2,5-diethoxy-1-N,1-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2O2/c1-5-16(6-2)12-10-13(17-7-3)11(15)9-14(12)18-8-4/h9-10H,5-8,15H2,1-4H3 |
InChI Key |
ILVYHPABHVLWQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OCC)N)OCC |
Origin of Product |
United States |
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